Hexamethylbiphenyl

Thermal Properties Solid-State Characterization Isomer Purity

Hexamethylbiphenyl (CAS 56667-01-7), systematically named 3,3',4,4',5,5'-hexamethyl-1,1'-biphenyl, is a symmetrically hexa-substituted biphenyl hydrocarbon with the molecular formula C₁₈H₂₂ and a molecular weight of 238.37 g/mol. This high-purity crystalline solid, characterized by a melting point of 132–133 °C and a predicted boiling point of 344.2 °C , represents a specific positional isomer within the broader family of polymethylated biphenyls.

Molecular Formula C18H22
Molecular Weight 238.4 g/mol
CAS No. 56667-01-7
Cat. No. B13760892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethylbiphenyl
CAS56667-01-7
Molecular FormulaC18H22
Molecular Weight238.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C2=C(C(=C(C=C2)C)C)C)C)C
InChIInChI=1S/C18H22/c1-11-7-9-17(15(5)13(11)3)18-10-8-12(2)14(4)16(18)6/h7-10H,1-6H3
InChIKeyCGEIJASJNVVERB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexamethylbiphenyl (CAS 56667-01-7): Chemical Identity and Core Properties for Procurement


Hexamethylbiphenyl (CAS 56667-01-7), systematically named 3,3',4,4',5,5'-hexamethyl-1,1'-biphenyl, is a symmetrically hexa-substituted biphenyl hydrocarbon with the molecular formula C₁₈H₂₂ and a molecular weight of 238.37 g/mol [1]. This high-purity crystalline solid, characterized by a melting point of 132–133 °C and a predicted boiling point of 344.2 °C , represents a specific positional isomer within the broader family of polymethylated biphenyls. Its substitution pattern, where six methyl groups occupy all meta and para positions while leaving the ortho positions (2,2',6,6') unsubstituted, fundamentally differentiates it from other hexamethylbiphenyl isomers and governs its unique reactivity and physicochemical profile [1].

Procurement Risks: Why Not All Hexamethylbiphenyl Isomers Are Interchangeable


The selection of a specific hexamethylbiphenyl isomer is critical for experimental reproducibility and application performance, as positional isomerism profoundly impacts fundamental solid-state properties and reactivity. A study on analogous biphenyl derivatives demonstrated that meta- and para-substituted positional isomers exhibit dramatically different melting temperatures (149 ± 1 °C versus 224 ± 1 °C) and distinct polymorphic transition behaviors due to altered crystal packing [1]. Consequently, procuring a generic 'hexamethylbiphenyl' or the incorrect isomer can lead to failed syntheses, unanticipated thermal behavior, and invalid experimental results. The specific 3,3',4,4',5,5' substitution pattern confers a unique steric and electronic environment that cannot be replicated by its 2,2',4,4',6,6' analog (bimesityl) or other polymethylated biphenyls, making precise isomer verification essential prior to purchase.

Quantitative Differentiation Guide for Hexamethylbiphenyl (CAS 56667-01-7)


Melting Point Advantage: 3,3',4,4',5,5'-Hexamethylbiphenyl vs. 2,2',4,4',6,6'-Hexamethylbiphenyl

The 3,3',4,4',5,5'-hexamethylbiphenyl isomer (CAS 56667-01-7) exhibits a substantially higher melting point (132–133 °C) compared to its 2,2',4,4',6,6'-hexamethylbiphenyl isomer (CAS 4482-03-5), which melts at 103.5 °C . This quantifiable thermal stability difference facilitates easier purification by recrystallization and provides a more robust solid form for applications requiring elevated temperature stability.

Thermal Properties Solid-State Characterization Isomer Purity

Specialized Application: A Key Non-Planar Fragment in Strained Polycyclic Synthesis

This specific isomer (CAS 56667-01-7) is not merely a structural curiosity but a documented intermediate in the synthesis of non-planar, strained polycyclic aromatic hydrocarbons (PAHs). A 2016 study identified 3,3',4,4',5,5'-hexamethylbiphenyl as a mono-annulated non-planar fragment formed during the palladium-catalyzed synthesis of a per-substituted [8]circulene, alongside other ortho- and para-di-annulated products [1]. This demonstrates that its precise substitution pattern is uniquely suited for specific benzannulation reactions leading to curved architectures, a role not applicable to simpler biphenyls or isomers with blocked reactive positions.

Materials Science PAH Synthesis Curved Aromatics

Steric Accessibility: Unsubstituted Ortho Positions Enable Selective Derivatization

In contrast to the sterically congested 2,2',4,4',6,6'-hexamethylbiphenyl (bimesityl), where all ortho positions are blocked, the 3,3',4,4',5,5' isomer possesses four unsubstituted ortho sites (2,2',6,6') that remain accessible for electrophilic attack or directed C–H functionalization [1]. This structural feature is critical for its utility as a building block for more complex structures. While bimesityl's protonation occurs at the meta-positions, the target compound's vacant ortho sites offer alternative, less hindered reaction pathways, predicted to be more favorable for electrophilic substitution based on classical directing effects.

Organic Synthesis C-H Activation Biphenyl Ligand Design

High-Value Application Scenarios for Hexamethylbiphenyl (CAS 56667-01-7)


Synthesis of Non-Planar Polycyclic Aromatic Hydrocarbons (PAHs) and Curved Nanographenes

This specific isomer is a required precursor for synthesizing non-planar fragments of [8]circulene via Pd-catalyzed benzannulation, as demonstrated by X-ray crystallographic verification [1]. Its unique substitution pattern is essential for achieving the correct annulation regiochemistry; alternative isomers would produce different products. Researchers in materials science can procure this compound to replicate published procedures and explore new curved aromatic systems.

Building Block for Ligands Requiring Ortho-Functionalization

Leveraging four accessible ortho positions, this isomer serves as a versatile scaffold for introducing coordinating groups or additional substituents. In contrast to the fully ortho-blocked bimesityl, which cannot be further derivatized at those sites, this compound enables the construction of tailored biphenyl-based ligands for coordination chemistry and catalysis, supported by classical reactivity principles [2].

High-Temperature Solid-State Materials and Crystallography

With a melting point of 132–133 °C, significantly higher than its positional isomer 2,2',4,4',6,6'-hexamethylbiphenyl (103.5 °C) , this compound is preferable for applications requiring solid-state thermal stability, such as crystal engineering studies, co-crystal formation, or as a high-melting standard in thermal analysis. Its robust crystallinity simplifies handling, purification, and storage during procurement.

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